2,2-dichloro-1-(3-phenyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-1-ethanone
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Overview
Description
2,2-Dichloro-1-(3-phenyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-1-ethanone is a complex organic compound characterized by its unique structure, which includes a benzoxazine ring fused with a phenyl group and a dichloroethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-dichloro-1-(3-phenyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-1-ethanone typically involves multiple steps:
Formation of the Benzoxazine Ring: The initial step often involves the condensation of an o-aminophenol with a phenylacetaldehyde derivative under acidic conditions to form the benzoxazine ring.
Introduction of the Dichloroethanone Moiety: The benzoxazine intermediate is then reacted with a chlorinating agent, such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2), to introduce the dichloroethanone group.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions would be optimized for temperature, pressure, and reagent concentrations to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the dichloroethanone moiety, potentially converting it to a diol or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions to replace the chlorine atoms.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohols or diols.
Substitution: Various substituted ethanone derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 2,2-dichloro-1-(3-phenyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-1-ethanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer therapies.
Industry
In the industrial sector, this compound may be used in the development of advanced materials, such as polymers and resins, due to its potential to impart desirable physical and chemical properties.
Mechanism of Action
The mechanism of action of 2,2-dichloro-1-(3-phenyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-1-ethanone involves its interaction with specific molecular targets. The dichloroethanone moiety can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their function. The benzoxazine ring may also interact with biological membranes or receptors, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
2,2-Dichloro-1-(3-phenyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-1-propanone: Similar structure but with a propanone group instead of ethanone.
2,2-Dichloro-1-(3-phenyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-1-butanone: Contains a butanone group, offering different reactivity and properties.
Uniqueness
The uniqueness of 2,2-dichloro-1-(3-phenyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-1-ethanone lies in its specific combination of functional groups, which provides a distinct set of chemical and biological properties. This makes it a valuable compound for research and industrial applications, offering opportunities for the development of new materials and therapeutic agents.
Properties
IUPAC Name |
2,2-dichloro-1-(3-phenyl-2,3-dihydro-1,4-benzoxazin-4-yl)ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl2NO2/c17-15(18)16(20)19-12-8-4-5-9-14(12)21-10-13(19)11-6-2-1-3-7-11/h1-9,13,15H,10H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTYYCRKMUKXOSB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(C2=CC=CC=C2O1)C(=O)C(Cl)Cl)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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